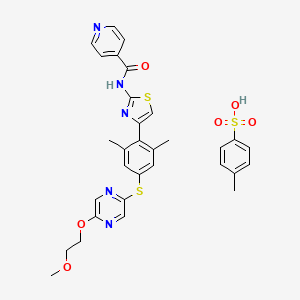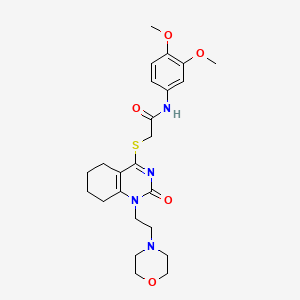
1-(2,4-Dibromophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Dibromophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Br2N . It has a molecular weight of 278.97 . The IUPAC name for this compound is 2-(2,4-dibromophenyl)ethan-1-amine .
Synthesis Analysis
The synthesis of such compounds typically involves bromination reactions . Dibromoalkane synthesis by dibromination is a common method used for the synthesis of compounds like “this compound”. This process involves the use of reagents like DMSO and oxalyl bromide for bromination .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 . This indicates that the molecule consists of a 2,4-dibromophenyl group attached to an ethanamine group.Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) , a psychoactive phenethylamine, in rats. They identified several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others, suggesting pathways for deamination and subsequent oxidation or reduction processes Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002.
Material Science and Catalysis
A study by Kumah et al. (2019) on chiral (pyridyl)imine nickel(II) complexes highlighted their application in the catalytic transfer hydrogenation of ketones. This research provided insights into the kinetics and mechanisms, indicating moderate catalytic activities and the potential for novel applications in asymmetric synthesis Kumah, Tsaulwayo, Xulu, & Ojwach, 2019.
Polymer Chemistry
Research by Lin, Chang, and Cheng (2011) introduced a phosphinated dietheramine for soluble polyetherimides , showcasing an economic preparation route. The resulting polymers exhibited good thermal stability, improved solubility, and flame retardancy, making them suitable for various industrial applications Lin, Chang, & Cheng, 2011.
Environmental Science
A study by Ma, Venier, and Hites (2012) on tribromophenoxy flame retardants in the Great Lakes atmosphere highlighted the environmental presence and distribution of compounds such as 1,2-bis(2,4,6-tribromophenoxy) ethane (TBE). This research is crucial for understanding the environmental impact of flame retardants and guiding regulatory and cleanup efforts Ma, Venier, & Hites, 2012.
Chemistry and Synthesis
The research by Kavala, Naik, and Patel (2005) introduced 1,2-Dipyridiniumditribromide-ethane (DPTBE) as a new, efficient brominating agent. Their work demonstrated its remarkable reactivity and efficiency in bromination reactions under solvent-free conditions, along with the potential for recycling and reuse, making it an environmentally friendly option for bromination processes Kavala, Naik, & Patel, 2005.
Propriétés
IUPAC Name |
1-(2,4-dibromophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULRPNELBTLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylbenzyl)-5-{1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2736415.png)
![2-[2-Cyano-3-(3-phenoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2736416.png)
![6-Cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2736418.png)


![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile](/img/structure/B2736425.png)


![2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride](/img/structure/B2736429.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2736430.png)

![Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2736432.png)
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide](/img/structure/B2736435.png)
![3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2736438.png)